molecular formula C4H9ORb B12641616 Rubidium 2-methylpropan-2-olate CAS No. 3934-10-9

Rubidium 2-methylpropan-2-olate

Cat. No.: B12641616
CAS No.: 3934-10-9
M. Wt: 158.58 g/mol
InChI Key: CUGPDVWIMLFIQR-UHFFFAOYSA-N
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Description

Rubidium 2-methylpropan-2-olate, also known as rubidium tert-butoxide, is an organometallic compound with the molecular formula C₄H₉ORb. It is a rubidium salt of tert-butyl alcohol and is commonly used as a strong base in organic synthesis. The compound is known for its high reactivity and is often utilized in various chemical reactions due to its ability to deprotonate weak acids.

Preparation Methods

Rubidium 2-methylpropan-2-olate can be synthesized through the reaction of rubidium metal with tert-butyl alcohol. The reaction typically occurs under an inert atmosphere to prevent the rubidium metal from reacting with moisture or oxygen. The general reaction is as follows:

Rb+(CH3)3COH(CH3)3CORb+H2\text{Rb} + \text{(CH}_3\text{)}_3\text{COH} \rightarrow \text{(CH}_3\text{)}_3\text{CORb} + \text{H}_2 Rb+(CH3​)3​COH→(CH3​)3​CORb+H2​

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Rubidium 2-methylpropan-2-olate is a versatile reagent that participates in various types of chemical reactions:

    Deprotonation Reactions: It is commonly used to deprotonate weak acids, forming the corresponding rubidium salts.

    Substitution Reactions: It can act as a nucleophile in substitution reactions, replacing leaving groups in organic molecules.

    Elimination Reactions: It is used to promote elimination reactions, leading to the formation of alkenes from alkyl halides.

Common reagents used in these reactions include alkyl halides, weak acids, and other electrophiles. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Rubidium 2-methylpropan-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as a strong base in organic synthesis, facilitating various reactions such as deprotonation, substitution, and elimination.

    Biology: It can be used in the synthesis of biologically active compounds, aiding in the development of pharmaceuticals and other bioactive molecules.

    Medicine: Its role in the synthesis of medicinal compounds makes it valuable in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and materials, contributing to the manufacturing of advanced materials and polymers.

Mechanism of Action

The primary mechanism by which rubidium 2-methylpropan-2-olate exerts its effects is through its strong basicity. It can deprotonate weak acids, generating rubidium salts and the corresponding conjugate bases. This deprotonation ability is crucial in many organic reactions, where it facilitates the formation of reactive intermediates that drive the reaction forward.

Comparison with Similar Compounds

Rubidium 2-methylpropan-2-olate is similar to other alkali metal tert-butoxides, such as sodium tert-butoxide and potassium tert-butoxide. its reactivity and solubility can differ due to the unique properties of rubidium. Compared to sodium and potassium tert-butoxides, this compound may offer different reactivity profiles and solubility characteristics, making it suitable for specific applications where other tert-butoxides may not be as effective.

Similar Compounds

  • Sodium tert-butoxide (NaOC(CH₃)₃)
  • Potassium tert-butoxide (KOC(CH₃)₃)
  • Lithium tert-butoxide (LiOC(CH₃)₃)

These compounds share similar chemical properties but differ in their reactivity and solubility, which can influence their use in various chemical reactions.

Properties

CAS No.

3934-10-9

Molecular Formula

C4H9ORb

Molecular Weight

158.58 g/mol

IUPAC Name

2-methylpropan-2-olate;rubidium(1+)

InChI

InChI=1S/C4H9O.Rb/c1-4(2,3)5;/h1-3H3;/q-1;+1

InChI Key

CUGPDVWIMLFIQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[O-].[Rb+]

Origin of Product

United States

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